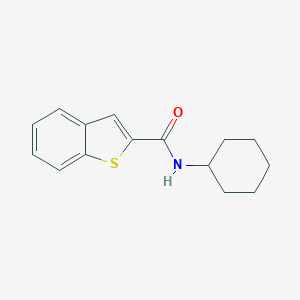![molecular formula C10H8N2 B008541 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI) CAS No. 102505-34-0](/img/structure/B8541.png)
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI) is a highly reactive and unstable organic compound that has attracted the attention of many researchers due to its unique structural and chemical properties. It is a heterocyclic compound that contains two nitrogen atoms and a cyclopropane ring, which makes it highly reactive and unstable.
Mécanisme D'action
The mechanism of action of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) is not fully understood. However, it is believed to act as a potent electrophile due to its highly reactive cyclopropane ring and the presence of two nitrogen atoms. It can undergo various reactions, including nucleophilic addition, cycloaddition, and ring-opening reactions.
Biochemical and Physiological Effects:
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxic activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) in lab experiments include its highly reactive and unstable nature, which makes it a useful intermediate in organic synthesis. However, its instability also poses a significant limitation, as it requires careful handling and storage. Additionally, its toxicity and potential health hazards must be taken into consideration when working with this compound.
Orientations Futures
Several future directions for research on 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) can be identified. These include studies on its potential use as a building block for the synthesis of new heterocyclic compounds with potential therapeutic applications. Further studies are also needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, studies on its potential use in the development of new drugs, particularly in the treatment of cancer and other diseases, are warranted.
Conclusion:
In conclusion, 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) is a highly reactive and unstable compound that has several scientific research applications. Its synthesis is a complex and challenging process, and its mechanism of action and biochemical and physiological effects are not fully understood. However, it has shown promise as a building block for the synthesis of new heterocyclic compounds and as a potential drug candidate for the treatment of cancer and other diseases. Further studies are needed to fully explore its potential in these areas.
Méthodes De Synthèse
The synthesis of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) is a complex and challenging process due to its highly reactive and unstable nature. Several methods have been proposed for the synthesis of this compound, including the use of cyclopropenone and hydrazine derivatives. The most common method involves the reaction of cyclopropenone with hydrazine derivatives in the presence of a strong base such as sodium hydroxide. The reaction yields a highly reactive intermediate, which is then treated with a reducing agent to obtain 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)).
Applications De Recherche Scientifique
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) has several scientific research applications, including its use as a reactive intermediate in organic synthesis. It is also used as a building block for the synthesis of various heterocyclic compounds. Additionally, it has been studied for its potential use in the development of new drugs, particularly in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
102505-34-0 |
|---|---|
Nom du produit |
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI) |
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),5,8,10-tetraene |
InChI |
InChI=1S/C10H8N2/c1-2-4-6-5(3-1)7-8-9(6)11-12-10(7)8/h1-4,7-10H |
Clé InChI |
IEPYZNXAKHXMMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C4N=N3)C2=C1 |
SMILES canonique |
C1=CC=C2C3C4C(C4N=N3)C2=C1 |
Synonymes |
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




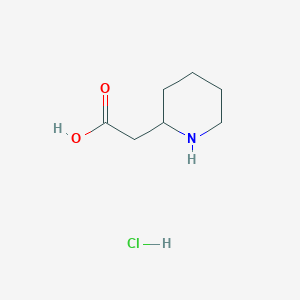

![Formamide, [14C]](/img/structure/B8465.png)
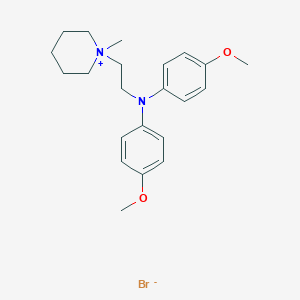


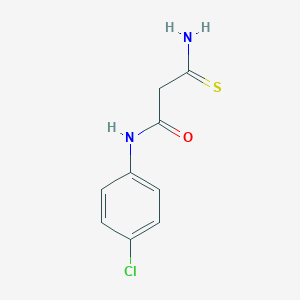
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
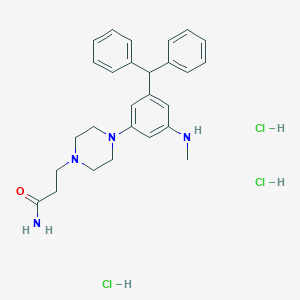
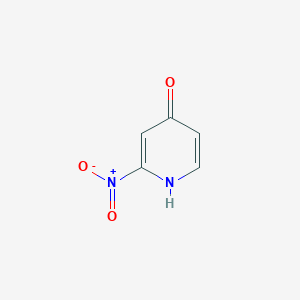
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)

